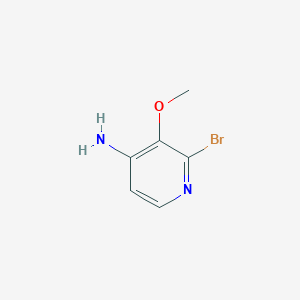

2-Bromo-3-methoxypyridin-4-amine

Description

Contextual Significance within Substituted Pyridine (B92270) Chemistry

Substituted pyridines are a critical class of compounds in the realm of organic synthesis. researchgate.net The strategic placement of various functional groups on the pyridine ring allows for a high degree of molecular diversity and the fine-tuning of chemical and biological properties. 2-Bromo-3-methoxypyridin-4-amine is a prime example of a highly functionalized pyridine, possessing a bromine atom, a methoxy (B1213986) group, and an amine group at specific positions. This arrangement provides multiple handles for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. The interplay of the electron-donating amine and methoxy groups with the electron-withdrawing bromine atom on the electron-deficient pyridine ring creates a unique electronic environment that influences its reactivity and potential applications.

Overview of Pyridine Derivatives as Versatile Organic Building Blocks

The pyridine scaffold is one of the most prevalent heterocycles found in nature, as well as in a vast number of synthetic compounds. lifechemicals.comresearchgate.net Its presence in natural products like vitamins and alkaloids, and in a multitude of FDA-approved drugs, highlights its biological significance. lifechemicals.com Pyridine derivatives serve as indispensable building blocks in medicinal chemistry and materials science due to their ability to engage in a wide range of chemical reactions. lifechemicals.comyoutube.com They can act as ligands for metal catalysts, participate in coupling reactions, and undergo various substitution reactions. youtube.comacs.org This versatility has led to their use in the creation of compounds with diverse therapeutic properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. researchgate.net

Historical Perspective of Halogenated and Alkoxylated Pyridines in Organic Synthesis

The introduction of halogen atoms and alkoxy groups onto the pyridine ring has a long and significant history in organic synthesis. Halogenated pyridines are crucial precursors for a wide array of functionalized derivatives through cross-coupling reactions and nucleophilic substitutions. nih.govchemrxiv.org Historically, the direct halogenation of pyridines often required harsh conditions and could lead to mixtures of isomers. chemrxiv.orgacs.org Over time, more selective methods have been developed, including the use of pyridine N-oxides to direct halogenation to specific positions. nih.govnih.gov

Alkoxylated pyridines, on the other hand, have been instrumental in modifying the electronic properties of the pyridine ring and introducing steric bulk. The synthesis of these compounds has also evolved, with methods ranging from nucleophilic aromatic substitution to more modern catalytic approaches. The combination of both a halogen and an alkoxy group on the same pyridine ring, as seen in this compound, represents a convergence of these two important classes of pyridine derivatives, offering enhanced synthetic potential.

Research Trajectory and Scope of Investigation for this compound

The primary application space for this compound appears to be in medicinal chemistry, where it can be used to generate libraries of novel compounds for screening against various biological targets. Its structural motifs are found in compounds with potential therapeutic applications.

Below is a table summarizing the key properties of this compound and related compounds.

| Property | This compound | 2-Bromo-3-methoxypyridine (B21398) | 4-Amino-2-methoxypyridine |

| Molecular Formula | C6H7BrN2O uni.lu | C6H6BrNO sigmaaldrich.com | C6H8N2O |

| Molecular Weight | 203.04 g/mol | 188.02 g/mol sigmaaldrich.com | 124.14 g/mol |

| IUPAC Name | This compound uni.lu | 2-bromo-3-methoxypyridine sigmaaldrich.com | 2-methoxypyridin-4-amine |

| SMILES | COC1=C(C=CN=C1Br)N uni.lu | COc1cccnc1Br sigmaaldrich.com | COC1=CN=C(C=C1)N |

| InChI Key | LTQXCAIUMFRGIL-UHFFFAOYSA-N uni.lu | PDOWLYNSFYZIQX-UHFFFAOYSA-N sigmaaldrich.com | UHQJCLCMEKCPUZ-UHFFFAOYSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

2-bromo-3-methoxypyridin-4-amine |

InChI |

InChI=1S/C6H7BrN2O/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3,(H2,8,9) |

InChI Key |

LTQXCAIUMFRGIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CN=C1Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3 Methoxypyridin 4 Amine and Its Key Precursors

Retrosynthetic Analysis and Strategic Disconnections for Substituted Pyridine (B92270) Synthesis

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. youtube.comprinceton.edu For 2-Bromo-3-methoxypyridin-4-amine, key disconnections involve the carbon-bromine, carbon-methoxy, and carbon-amine bonds. Strategic bond cleavage should lead to simplified structures, ideally utilizing well-established chemical transformations. libretexts.org

A logical retrosynthetic approach might first disconnect the amino group, suggesting a late-stage amination of a 2-bromo-3-methoxypyridine (B21398) intermediate. Further disconnection of the methoxy (B1213986) group could lead to a 2-bromo-3-hydroxypyridine (B45599) precursor. Finally, disconnection of the bromine atom would point towards a substituted pyridine ring as the initial starting material. This step-wise simplification guides the synthetic planning process. youtube.com

Classical Approaches to Regioselectively Substituted Pyridines

Classical methods for pyridine functionalization often rely on the inherent reactivity of the pyridine ring, which can be challenging due to its electron-deficient nature. nih.gov

Direct halogenation of pyridine rings via electrophilic aromatic substitution (EAS) is often difficult and requires harsh conditions, such as high temperatures and the use of strong acids or Lewis acids. nih.govchemrxiv.org These reactions typically show a preference for the 3-position. chemrxiv.org To achieve regioselectivity at other positions, alternative strategies are often necessary. One such strategy involves the conversion of pyridines to their N-oxides, which can then undergo 4-selective nitration followed by displacement with a halide. nih.gov Another approach utilizes designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines as phosphonium (B103445) salts and subsequently displaced by halide nucleophiles. nih.govacs.org

A documented method for the synthesis of a related compound, 3-bromo-2-methylpyridin-4-amine, involves treating 2-methylpyridin-4-amine with hydrogen bromide and hydrogen peroxide. chemicalbook.com This suggests that direct bromination can be achieved under specific conditions, although the regioselectivity is highly dependent on the existing substituents on the pyridine ring.

The synthesis of methoxypyridines can be effectively achieved through the selective methoxylation of pyridinol (hydroxypyridine) intermediates. A common method involves the Williamson ether synthesis, where a pyridinol is deprotonated with a strong base to form a pyridinolate anion, which then acts as a nucleophile to displace a leaving group from a methylating agent, such as methyl iodide.

For instance, the synthesis of 2-bromo-3-methoxypyridine has been reported by treating 2-bromo-3-pyridinol with potassium hydroxide (B78521) and methyl iodide in dimethyl sulfoxide (B87167) (DMSO). prepchem.com This reaction proceeds in good yield, demonstrating the viability of this approach for introducing a methoxy group at a specific position on the pyridine ring. prepchem.com

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield |

| 2-bromo-3-pyridinol | Methyl iodide | KOH | DMSO | 2-bromo-3-methoxypyridine | 68% prepchem.com |

Table 1: Synthesis of 2-bromo-3-methoxypyridine.

Introducing an amino group onto a pyridine ring can be accomplished through various amination reactions. The Chichibabin reaction is a well-known method for the direct amination of pyridines, typically at the 2-position, using sodium amide. youtube.com However, for regioselective amination at other positions, different strategies are required.

One versatile method involves the formation of heterocyclic phosphonium salts, which can then be aminated. This strategy has been shown to be highly selective for the 4-position of the pyridine scaffold. nih.gov Another approach is nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine, such as a halopyridine. The position of the leaving group (e.g., a halogen) dictates the site of amination.

Modern Catalytic Syntheses of this compound Analogs

Modern synthetic methods often employ transition-metal catalysis to achieve high efficiency and selectivity in the formation of carbon-heteroatom bonds. thieme-connect.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. acsgcipr.org This reaction is widely used for the synthesis of aryl and heteroaryl amines from aryl/heteroaryl halides or sulfonates and an amine. acsgcipr.orgnih.gov The use of various phosphine or N-heterocyclic carbene (NHC) ligands allows for the fine-tuning of the catalyst's reactivity and selectivity. acs.orgresearchgate.net

In the context of synthesizing this compound, a precursor such as a di-halogenated pyridine could be selectively aminated using the Buchwald-Hartwig reaction. For example, a 2,4-dihalopyridine could potentially undergo selective amination at the 4-position under carefully controlled conditions. This reaction is amenable to a wide range of primary and secondary amines. acsgcipr.org The choice of palladium precursor, ligand, base, and solvent are all critical parameters that need to be optimized for a successful transformation. acs.org

| Aryl Halide | Amine | Catalyst System | Product |

| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂, dppp, NaOtBu | Secondary/Tertiary Aminopyridines researchgate.net |

| Aryl Tosylates | Primary Amides, Anilines | Pd-PEPPSI-IPr(NMe₂)₂ | N-Aryl Amides/Anilines acs.org |

| 2-Chloropyridin-4-amine | 4-Aminobenzonitrile | Palladium-BINAP | N-(pyridin-4-yl)benzonitrile derivative researchgate.net |

Table 2: Examples of Buchwald-Hartwig Amination on Pyridine Scaffolds.

Directed Ortho-Metalation (DoM) Strategies for Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful and highly regioselective method for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgnumberanalytics.com This strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of the position ortho to it by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high precision. wikipedia.orgorganic-chemistry.org

In the context of pyridine synthesis, DoM has proven to be an invaluable tool. harvard.edu The nitrogen atom in the pyridine ring itself can act as a directing group, but its reactivity towards nucleophilic addition can complicate matters. harvard.edu Therefore, the strategic placement of other DMGs is often employed. Common DMGs for pyridine functionalization include amides, carbamates, and methoxy groups. wikipedia.orgnih.gov The O-carbamate group, in particular, is one of the most powerful DMGs known. nih.gov

The general mechanism for a DoM reaction involves the coordination of the organolithium reagent to the DMG, which increases the acidity of the ortho-protons. organic-chemistry.org This is followed by deprotonation to form a stabilized ortho-lithiated species, which then reacts with an electrophile. wikipedia.orgorganic-chemistry.org For the synthesis of a molecule like this compound, a potential DoM strategy could involve the ortho-lithiation of a suitably substituted pyridine precursor. For instance, starting with a 3-methoxypyridin-4-amine (B1226690) derivative, a DoM reaction could be envisioned to introduce the bromine atom at the 2-position. The regioselectivity of such reactions is a key advantage over classical electrophilic aromatic substitution, which often yields mixtures of isomers. wikipedia.org

Electrochemical Synthesis Approaches for Pyridine Derivatives

Electrochemical synthesis is emerging as a green and efficient alternative to traditional synthetic methods. rsc.org These methods utilize electrical current to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. rsc.org In the realm of pyridine chemistry, electrochemical approaches have been explored for various transformations.

One notable application is the electrochemical bromination of heterocyclic compounds. For example, an environmentally friendly method for the bromocyclization of tryptophol (B1683683) and tryptamine (B22526) derivatives has been reported, which relies on the electrochemical oxidation of MgBr2 to generate the electrophilic bromine species. rsc.org This approach avoids the use of stoichiometric and often hazardous brominating agents.

While a specific electrochemical synthesis for this compound has not been detailed in the provided results, the principles of electrochemical synthesis can be applied. For instance, the electrochemical oxidation of a bromide salt could generate a brominating agent in situ, which could then react with a 3-methoxypyridin-4-amine precursor. This would represent a potentially safer and more sustainable route to the target molecule. Another approach could involve the electrochemical reduction of a nitro group on a pyridine ring to an amine, a common transformation in the synthesis of amino-pyridines. google.com

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. primescholars.com

Solvent-Free or Aqueous Reaction Conditions

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. This has led to the development of solvent-free and aqueous reaction conditions for the synthesis of pyridine derivatives.

Solvent-Free Reactions: Solvent-free reactions, often conducted under microwave irradiation, can offer significant advantages, including shorter reaction times, higher yields, and simplified work-up procedures. acs.orgresearchgate.net For example, the Hantzsch pyridine synthesis, a classical method for preparing dihydropyridines, has been successfully adapted to solvent-free conditions using catalysts like Wells-Dawson heteropolyacids. conicet.gov.ar This method has been shown to produce functionalized pyridines with high yields (60-99%). conicet.gov.ar Another example is the synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides, which proceeds in good to high yields (63-92%) without a solvent. rsc.org

Aqueous Reactions: Water is an attractive solvent for organic synthesis due to its low cost, non-flammability, and minimal environmental impact. tandfonline.com Multicomponent reactions (MCRs) for the synthesis of substituted pyridines have been successfully carried out in aqueous media. researchgate.net For instance, the synthesis of furopyridine derivatives has been achieved in good yields through a three-component reaction in water without the need for a catalyst. tandfonline.com

Atom Economy and Waste Minimization in Synthesis

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com Reactions with high atom economy are desirable as they generate less waste.

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of all Reactants) x 100 primescholars.com

Synthetic routes that proceed via addition or cycloaddition reactions, such as the Diels-Alder reaction, tend to have high atom economy. primescholars.com In contrast, substitution and elimination reactions often have lower atom economy due to the formation of byproducts.

In the synthesis of pyridine derivatives, multicomponent reactions are often highly atom-economical as they combine multiple starting materials into a single product in one step. researchgate.net For example, some microwave-assisted, solvent-free syntheses of pyridinium (B92312) bromides have been reported to exhibit 100% atom economy. researchgate.net The development of catalytic C-H activation and functionalization reactions also contributes to improved atom economy by avoiding the need for pre-functionalized starting materials. acs.org

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Scalability

The choice of a synthetic route for a target molecule like this compound depends on a careful evaluation of several factors, including yield, selectivity, and scalability.

| Synthetic Strategy | Typical Yields | Selectivity | Scalability | Key Advantages | Potential Drawbacks |

| Directed Ortho-Metalation (DoM) | Good to Excellent | High regioselectivity | Generally good, but can be limited by the need for cryogenic temperatures and stoichiometric strong bases. | High control over substituent placement. wikipedia.org | Requires strictly anhydrous conditions and strong bases. |

| Classical Condensation Reactions (e.g., Hantzsch) | Moderate to High wikipedia.org | Can be an issue with unsymmetrical precursors. | Often scalable. | Utilizes simple and inexpensive starting materials. wikipedia.org | Can suffer from low yields and lack of regioselectivity. wikipedia.org |

| Multicomponent Reactions (MCRs) | Good to Excellent researchgate.net | Generally good | Often scalable. | High atom economy, operational simplicity. researchgate.net | Can be challenging to optimize for complex targets. |

| Electrochemical Synthesis | Varies | Can be highly selective | Potentially very scalable. | Avoids harsh reagents, environmentally friendly. rsc.org | Can require specialized equipment. |

| Green Chemistry Approaches (Solvent-free/Aqueous) | Good to Excellent conicet.gov.artandfonline.com | Varies | Generally good | Reduced environmental impact, safer processes. conicet.gov.artandfonline.com | May not be suitable for all substrates or reactions. |

Yield: The yield of a reaction is a critical factor in determining its efficiency and cost-effectiveness. While classical methods like the Chichibabin pyridine synthesis often suffer from low yields (around 30%), modern approaches such as DoM and MCRs can provide significantly higher yields. wikipedia.orgresearchgate.netwikipedia.org

Selectivity: Regioselectivity is a major challenge in the synthesis of polysubstituted pyridines. DoM offers unparalleled control over the position of functionalization. wikipedia.org In contrast, classical electrophilic substitution reactions on pyridine rings are often difficult and can lead to mixtures of products. wikipedia.org

Scalability: The ability to scale up a reaction from the laboratory to an industrial setting is crucial for the production of pharmaceuticals and other commercial chemicals. While many modern synthetic methods show promise, their scalability can sometimes be limited by factors such as the cost of catalysts, the need for specialized equipment (e.g., for electrochemical synthesis or microwave irradiation), or the handling of hazardous reagents (e.g., organolithiums in DoM). harvard.edursc.orgacs.org

Reactivity and Transformational Chemistry of 2 Bromo 3 Methoxypyridin 4 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. However, the presence of the strongly activating amino (-NH2) and methoxy (B1213986) (-OCH3) groups, which are electron-donating through resonance, significantly increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack.

The amino group is a powerful ortho-, para-director. In the case of 2-Bromo-3-methoxypyridin-4-amine, the positions ortho and para to the amino group are positions 3 and 5, and position 6 respectively. The methoxy group is also an ortho-, para-director. The interplay of these groups, along with the deactivating inductive effect of the bromine atom, will direct incoming electrophiles. Given the strong activating nature of the amino group, substitution is most likely to occur at the positions most activated by it.

However, the basicity of the amino group can lead to complications in traditional EAS reactions that utilize strong acids (e.g., nitration, sulfonation, Friedel-Crafts reactions), as the acid can protonate the amine, forming a deactivating pyridinium (B92312) salt. To circumvent this, the amino group is often "protected" by converting it into an amide (e.g., an acetamide) via acylation. This reduces its activating strength and allows for more controlled substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Position

The bromine atom at the 2-position of the pyridine ring is susceptible to displacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine ring nitrogen facilitates this type of reaction, particularly at the 2- and 4-positions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The bromo-substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl compounds. For a compound like this compound, a Suzuki-Miyaura reaction would replace the bromine atom with an aryl or vinyl group.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Aryl-3-methoxypyridin-4-amine |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). This is a highly effective method for the synthesis of arylalkynes. The Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been reported to proceed in the presence of a palladium catalyst to yield 2-amino-3-alkynyl pyridine derivatives.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| This compound | Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 2-(Alkynyl)-3-methoxypyridin-4-amine |

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction provides a means to introduce alkenyl substituents at the 2-position of the pyridine ring.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Alkene | Pd(OAc)₂ | Et₃N | 2-(Alkenyl)-3-methoxypyridin-4-amine |

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming carbon-nitrogen and carbon-oxygen bonds. These reactions are particularly useful for the amination and alkoxylation of aryl halides.

Amination and Alkoxylation through SNAr Mechanisms

The bromine atom at the 2-position can be displaced by amines and alkoxides to form the corresponding 2-amino and 2-alkoxy pyridines. These reactions can be promoted by heat or by using a catalyst, such as a copper salt. The electron-deficient nature of the pyridine ring facilitates this nucleophilic substitution.

Reactions Involving the Amine Functional Group

The primary amino group at the 4-position is a key site for functionalization, allowing for the introduction of a wide variety of substituents.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group, as mentioned earlier, or to introduce specific functional groups.

| Reactant | Reagent | Product |

| This compound | Acetyl chloride | N-(2-Bromo-3-methoxypyridin-4-yl)acetamide |

Sulfonylation: In a similar fashion, the amino group can react with sulfonyl chlorides to form sulfonamides. This is a common reaction for primary and secondary amines.

| Reactant | Reagent | Product |

| This compound | Benzenesulfonyl chloride | N-(2-Bromo-3-methoxypyridin-4-yl)benzenesulfonamide |

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging as it often leads to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts). Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for mono-alkylation.

Diazotization and Subsequent Transformations

The primary amine group at the C4 position of this compound is susceptible to diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. rsc.org This reaction converts the amino group into a diazonium salt. The diazotization of aminopyridines can proceed through the interaction of the nitrous acidium ion with either the free amine or its protonated form, depending on the acidity of the medium and the specific substituents on the pyridine ring. rsc.org

For aminopyridines, the resulting diazonium salts are often reactive intermediates that can undergo a variety of subsequent transformations. rsc.org Pyridine-2- and -4-diazonium salts, in particular, are known to be unstable and can rapidly hydrolyze to the corresponding hydroxypyridines in dilute acid solutions. rsc.orggoogle.com In the case of this compound, the resulting diazonium species, 2-bromo-3-methoxypyridine-4-diazonium salt, would be prone to displacement by various nucleophiles.

Table 1: Potential Transformations of 2-Bromo-3-methoxypyridine-4-diazonium Salt

| Reagent/Condition | Product Type | Description |

| H₂O, heat | Hydroxypyridine | The diazonium group is replaced by a hydroxyl group, yielding 2-bromo-3-methoxy-4-hydroxypyridine. |

| CuCl/HCl (Sandmeyer) | Chloropyridine | Introduction of a chlorine atom at the C4 position to form 2-bromo-4-chloro-3-methoxypyridine. |

| CuBr/HBr (Sandmeyer) | Dibromopyridine | Replacement of the diazonium group with another bromine atom, resulting in 2,4-dibromo-3-methoxypyridine. |

| HBF₄ (Schiemann) | Fluoropyridine | Formation of 2-bromo-4-fluoro-3-methoxypyridine (B8240934) via a tetrafluoroborate (B81430) intermediate. |

| H₃PO₂ | Deamination | The diazonium group is replaced by a hydrogen atom, leading to 2-bromo-3-methoxypyridine (B21398). |

Formation of Heterocyclic Rings Incorporating the Amine Moiety

The 4-amino group of this compound can serve as a key nucleophile in the construction of fused heterocyclic ring systems. This reactivity is a cornerstone of synthetic strategies aimed at creating complex polycyclic molecules with potential applications in medicinal chemistry and materials science. By reacting with bifunctional electrophiles, the amine group can participate in cyclization reactions to form new rings fused to the pyridine core.

For instance, condensation of aminopyridines with reagents like ethyl acetoacetate, acetic anhydride, or formic acid can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govnih.gov These reactions typically involve an initial acylation or condensation at the amino group, followed by an intramolecular cyclization. The specific product formed is dependent on the nature of the electrophilic partner. The presence of the adjacent methoxy group and the bromine atom can influence the reactivity and regioselectivity of these cyclization reactions through steric and electronic effects.

Table 2: Examples of Heterocyclic Ring Formation from Aminopyridines

| Reagent | Fused Ring System | Reaction Type |

| β-Diketones/β-Ketoesters | Pyridopyrimidine | Condensation/Cyclization |

| Acetic Anhydride | Pyridopyrimidine | Acylation/Cyclization nih.gov |

| Phenyl isothiocyanate | Pyridothiourea | Addition/Cyclization nih.gov |

| Malononitrile | Naphthyridine | Condensation/Cyclization nih.govnih.gov |

Reactions Involving the Methoxy Functional Group

The methoxy group at the C3 position is another key site for chemical modification, primarily through cleavage of the methyl-oxygen bond.

Demethylation Strategies and Hydrolysis

The cleavage of the aryl methyl ether to yield the corresponding phenol (B47542) (in this case, a hydroxypyridine) is a common transformation in organic synthesis. For methoxypyridines, this can be achieved using various reagents. researchgate.net

Boron Tribromide (BBr₃) : BBr₃ is a powerful Lewis acid and a highly effective reagent for the demethylation of aryl methyl ethers, often used at low temperatures in chlorinated solvents. chem-station.comcommonorganicchemistry.com The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

Hydrobromic Acid (HBr) : Concentrated hydrobromic acid is a classic reagent for ether cleavage. chem-station.com The reaction typically requires heating and proceeds by protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion. commonorganicchemistry.com

Other Reagents : Other methods for demethylation include the use of strong nucleophiles like thiolates (e.g., sodium thiomethoxide) in polar aprotic solvents or reagents like trimethylsilyl (B98337) iodide (TMSI). researchgate.net

Rearrangement Reactions Involving the Methoxy Group

Rearrangement reactions specifically involving the methoxy group on a pyridine ring are not commonly reported under typical synthetic conditions. Most rearrangement reactions in organic chemistry, such as hydride or alkyl shifts, occur to stabilize a carbocation intermediate. masterorganicchemistry.comyoutube.com Acid-catalyzed rearrangements like the Meyer-Schuster rearrangement are specific to certain functional groups like propargyl alcohols. wikipedia.org While intramolecular rearrangements are known, they often require specific structural features or pericyclic reaction conditions not inherently present in this molecule. youtube.com It is more likely that under harsh conditions, other reactions like demethylation or decomposition would precede any potential rearrangement of the methoxy group itself.

Chemo- and Regioselectivity in Multi-Functionalized Pyridine Systems

The presence of three different functional groups on the pyridine ring makes chemo- and regioselectivity a critical consideration in any synthetic transformation. The outcome of a reaction will depend on the nature of the reagents and the reaction conditions, which can be tuned to favor reaction at one site over the others. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SₙAr) : The bromine atom at the C2 position is susceptible to nucleophilic displacement. The pyridine nitrogen atom is electron-withdrawing, activating the C2 and C4 positions towards nucleophilic attack. While the C4 position has an amine, the C2-bromo group is a good leaving group, making it a likely site for SₙAr reactions.

Electrophilic Aromatic Substitution (SₑAr) : The amino and methoxy groups are both strong activating groups, directing electrophiles to the ortho and para positions. However, the pyridine ring itself is electron-deficient and generally resistant to electrophilic substitution unless strongly activated. The directing effects of the existing substituents would need to overcome the inherent low reactivity of the ring.

Metal-Catalyzed Cross-Coupling : The C-Br bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position. The relative reactivity of different leaving groups in such reactions often follows the trend Br > OSO₂F > Cl, allowing for sequential, selective couplings on polysubstituted pyridines. nih.gov

The interplay between these potential reaction pathways allows for the strategic, stepwise functionalization of the molecule, a key advantage in the synthesis of complex pyridine derivatives. acs.orgdigitellinc.com

Radical Reactions and Their Application in Derivatization

The C-Br bond in this compound can also participate in radical reactions. Single-electron reduction of the bromopyridine can generate a pyridyl radical, which can then engage in various transformations. nih.gov

Radical Borylation : Transition-metal-free methods have been developed for the borylation of haloarenes, including bromopyridines. These reactions can proceed via the cross-coupling of a pyridyl radical with a pyridine-stabilized boryl radical. organic-chemistry.org

Radical Addition to Alkenes : Photoredox catalysis can be used to generate pyridyl radicals from bromopyridines. These radicals can then undergo anti-Markovnikov addition to alkenes, providing a method for C-C bond formation. nih.govlibretexts.org The chemoselectivity of these additions can be influenced by the electronic nature of the alkene and the reaction solvent. nih.gov

Allylic Halogenation : While not a reaction of the pyridine core itself, if an alkyl substituent were present, the conditions for radical reactions could potentially lead to allylic halogenation if that position were susceptible. libretexts.org

The reactivity in radical processes is often complementary to ionic reaction pathways, expanding the synthetic utility of this compound as a building block. mdpi.comyoutube.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 Methoxypyridin 4 Amine

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 2-Bromo-3-methoxypyridin-4-amine, the molecular formula is C₆H₇BrN₂O. uni.lu

The presence of bromine is a key diagnostic feature in mass spectrometry, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and its protonated form ([M+H]⁺), where two peaks of nearly equal intensity are observed, separated by approximately 2 Da.

HRMS analysis would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. The theoretical monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), is 201.97418 Da. uni.lu An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide unambiguous evidence for the molecular formula C₆H₇BrN₂O.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₆H₈⁷⁹BrN₂O | 202.98146 |

| [M(⁸¹Br)+H]⁺ | C₆H₈⁸¹BrN₂O | 204.97941 |

| [M(⁷⁹Br)+Na]⁺ | C₆H₇⁷⁹BrN₂NaO | 224.96340 |

| [M(⁸¹Br)+Na]⁺ | C₆H₇⁸¹BrN₂NaO | 226.96135 |

Data is predicted based on the molecular formula. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. Based on the structure, four primary signals are predicted: two for the aromatic protons on the pyridine (B92270) ring, one for the methoxy (B1213986) group protons, and one for the amine group protons.

Pyridine Ring Protons: The two protons on the pyridine ring (at C5 and C6) are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at C6, adjacent to the nitrogen, would likely be the most downfield.

Methoxy Protons (-OCH₃): This group would produce a sharp singlet, typically in the range of 3.8-4.0 ppm.

Amine Protons (-NH₂): The two protons of the primary amine group would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, six distinct signals are expected, one for each carbon atom.

Pyridine Ring Carbons: The five carbons of the pyridine ring will have different chemical shifts. The carbon bearing the bromine (C2) would be influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the amino group (C4) and the methoxy group (C3) would also show characteristic shifts.

Methoxy Carbon (-OCH₃): A single peak for the methoxy carbon is expected, typically appearing in the 55-60 ppm region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -OCH₃ | ~3.9 (s, 3H) | ~55-60 |

| -NH₂ | variable (br s, 2H) | - |

| C5-H | ~6.5-7.0 (d, 1H) | ~110-120 |

| C6-H | ~7.5-8.0 (d, 1H) | ~145-150 |

| C2-Br | - | ~115-125 |

| C3-O | - | ~150-155 |

| C4-N | - | ~140-145 |

Note: These are estimated values based on general principles and data for similar structures. s = singlet, d = doublet, br = broad.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. beilstein-journals.org

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the two pyridine ring protons (H5 and H6), confirming their scalar coupling and adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals for H5, H6, and the methoxy group to their corresponding ¹³C signals. sigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. Key correlations would be expected between the methoxy protons (-OCH₃) and the C3 carbon, and between the pyridine proton H5 and carbons C3 and C4, helping to place the substituents correctly on the ring. sigmaaldrich.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A key expected correlation would be between the methoxy protons and the proton at C-H, confirming the ortho relationship between the methoxy and amino groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the following characteristic absorption bands would be expected in the IR spectrum:

N-H Stretching: The primary amine (-NH₂) group would show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group would be just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations of the pyridine ring would result in several sharp bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band for the aryl-alkyl ether C-O bond is expected around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch).

C-Br Stretching: The C-Br stretch would appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Aryl Ether (C-O) | C-O Asymmetric Stretch | ~1250 |

| Carbon-Bromine (C-Br) | C-Br Stretch | 500 - 600 |

Note: Values are typical ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique would yield exact bond lengths, bond angles, and torsional angles for this compound.

Currently, there is no publicly available crystal structure for this compound. If a suitable crystal were grown and analyzed, the data would confirm the substitution pattern on the pyridine ring. Furthermore, it would reveal the solid-state packing arrangement and identify intermolecular interactions, such as hydrogen bonds involving the amine group (N-H···N or N-H···O) and potentially weaker halogen bonds involving the bromine atom, which govern the crystal lattice structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is sensitive to the extent of conjugation in a molecule.

Substituted pyridines typically exhibit π → π* and n → π* transitions. The presence of the amino (-NH₂) and methoxy (-OCH₃) groups, both of which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine. The bromine atom may also slightly influence the absorption profile. Analysis of the absorption maxima (λ_max) provides insight into the electronic structure of the conjugated pyridine system.

Advanced Mass Spectrometry Techniques for Fragmentation Analysis and Isomer Differentiation

Advanced mass spectrometry (MS) techniques are indispensable for the unambiguous structural confirmation of complex organic molecules like this compound and for distinguishing it from its positional isomers. Techniques such as high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), and ion mobility-mass spectrometry (IM-MS) provide in-depth information on elemental composition, fragmentation pathways, and the three-dimensional shape of the ion, respectively.

Fragmentation Analysis

In a mass spectrometer, this compound would be ionized, typically forming a protonated molecule [M+H]⁺ in electrospray ionization (ESI) or a molecular ion M⁺˙ in electron ionization (EI). The presence of bromine would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Subsequent fragmentation of the molecular ion, often induced by collision with an inert gas in the collision cell of a mass spectrometer (Collision-Induced Dissociation, CID), would likely proceed through several predictable pathways based on the functional groups present:

Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, leading to the formation of a stable radical cation.

Loss of a Bromine Radical: The carbon-bromine bond can undergo homolytic cleavage to release a bromine radical (•Br), resulting in a significant fragment ion.

Pyridine Ring Cleavage: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy. The fragmentation pattern would be influenced by the positions of the substituents.

Amine Group Fragmentation: The primary amine group can undergo α-cleavage, a characteristic fragmentation for amines, although in an aromatic system, this is less common than fragmentation of the substituents.

A theoretical fragmentation pattern for this compound is presented below. The exact m/z values would be determined with high precision using HRMS, which helps in confirming the elemental composition of each fragment.

Table 1: Theoretical Fragmentation Pattern of this compound

| Fragment Ion Description | Proposed Structure/Formula | Theoretical m/z (for ⁷⁹Br) |

| Protonated Molecular Ion | [C₆H₇BrN₂O + H]⁺ | 202.98 |

| Loss of Methyl Radical | [M+H - •CH₃]⁺ | 187.97 |

| Loss of Bromine Radical | [M+H - •Br]⁺ | 123.06 |

| Loss of Methoxyl Radical | [M+H - •OCH₃]⁺ | 171.98 |

| Loss of Ammonia | [M+H - NH₃]⁺ | 185.96 |

Isomer Differentiation

The differentiation of this compound from its positional isomers (e.g., 4-Bromo-3-methoxy-pyridin-2-ylamine, 5-Bromo-2-methoxypyridin-4-amine) is a significant analytical challenge as they have the same molecular weight.

Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of positional isomers are often subtly different. The relative positions of the functional groups influence the stability of the fragment ions, leading to variations in their relative abundances in the MS/MS spectrum. For example, the proximity of the amino and methoxy groups in one isomer might facilitate a unique rearrangement or loss of a neutral molecule that is not as favorable in another isomer. By carefully comparing the MS/MS spectra of the different isomers, unique fragment ions or intensity ratios can be identified for each.

Ion Mobility-Mass Spectrometry (IM-MS): This powerful technique separates ions based on their size, shape, and charge in the gas phase. Isomers with different substitution patterns on the pyridine ring will have distinct three-dimensional structures. These structural differences result in different drift times through a gas-filled ion mobility cell, leading to different collision cross-sections (CCS). Even isomers with very similar fragmentation patterns can often be separated and identified by their unique CCS values. The combination of chromatographic separation, ion mobility separation, and mass analysis provides a high degree of confidence in isomer identification.

While specific experimental data for this compound is not widely documented, the application of these advanced mass spectrometry techniques would be the standard and necessary approach for its unequivocal identification and differentiation from its isomers in any research or analytical setting.

Theoretical and Computational Investigations of 2 Bromo 3 Methoxypyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactive nature of 2-Bromo-3-methoxypyridin-4-amine.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP and B3PW91 with various basis sets (e.g., 6-311+G(d,p)), are utilized to determine the most stable molecular geometry. epstem.netresearchgate.net This process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. Total energy calculations also offer insights into the molecule's thermodynamic stability. epstem.net

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction pathways by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular reactivity and stability. epstem.net A smaller gap generally suggests higher reactivity. FMO analysis helps in predicting how this compound will interact with other reagents, for instance, by identifying the likely sites for electrophilic or nucleophilic attack. youtube.comwikipedia.org The atomic orbital compositions of the HOMO and LUMO reveal which atoms are most involved in these frontier orbitals, thereby pinpointing the reactive centers within the molecule. researchgate.net

Analysis of Charge Distribution and Electrostatic Potentials

Understanding the distribution of electronic charge within this compound is crucial for predicting its interactions. Methods like Mulliken population analysis can be used to calculate the partial charges on each atom. epstem.net This information helps in identifying electron-rich and electron-deficient regions of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations often focus on a single, optimized geometry, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations can be employed to explore the conformational landscape of this compound, identifying different stable conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the methoxy (B1213986) group and the amine substituent.

MD simulations are also instrumental in studying intermolecular interactions, for instance, how molecules of this compound interact with each other or with solvent molecules. These simulations can provide insights into aggregation behavior, solvation effects, and the formation of larger molecular assemblies.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.netrsc.org The accuracy of these predictions can be high, often showing a strong linear correlation with experimental values. epstem.netresearchgate.net This predictive capability is a powerful tool for assigning peaks in experimental NMR spectra and confirming the molecular structure.

IR Frequencies: The vibrational frequencies of this compound can be calculated using methods like DFT. researchgate.netresearchgate.net The predicted infrared (IR) spectrum, including the frequencies and intensities of vibrational modes, can be compared with experimental Fourier-transform infrared (FTIR) spectra. researchgate.net This comparison helps in the assignment of specific vibrational modes to the observed absorption bands, providing a detailed understanding of the molecule's vibrational properties. researchgate.netresearchgate.net

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures, which are the high-energy intermediates that connect reactants and products.

For instance, in studying nucleophilic substitution reactions, computational methods can help determine whether the reaction proceeds through a stepwise or concerted mechanism. researchgate.net The calculation of activation energies provides quantitative information about the reaction kinetics, allowing for the prediction of reaction rates and the favorability of different reaction pathways. mdpi.com These studies are essential for understanding the reactivity of this compound and for designing new synthetic routes.

In Silico Screening for Chemical Libraries and Derivatives

The process of discovering new drugs is significantly accelerated by in silico screening, a computational method that allows for the rapid assessment of large libraries of chemical compounds for their potential biological activity. This compound serves as a valuable scaffold for generating diverse chemical libraries. Its structural features, including the pyridine (B92270) ring, amine, methoxy, and bromo groups, offer multiple points for chemical modification, leading to the creation of a vast number of derivatives. These derivatives can then be virtually screened against various biological targets to identify promising lead compounds.

The general workflow for such an in silico screening process involves several key steps. Initially, a virtual library of derivatives is generated by computationally adding different functional groups or substituents to the core structure of this compound. This is followed by molecular docking studies, where each derivative is computationally placed into the binding site of a target protein to predict its binding affinity and mode of interaction. Methodologies like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can also be employed to build models that predict the biological activity of the compounds based on their three-dimensional structures.

While specific large-scale in silico screening studies focused solely on libraries derived from this compound are not extensively documented in publicly available literature, the principles of this approach are well-established. For instance, similar strategies have been successfully applied to related heterocyclic scaffolds. In one such study, a scaffold hopping and computer-aided drug design approach was used to develop novel and potent PLK4 inhibitors based on an aminopyrimidine core. nih.gov This highlights the potential of using computational methods to explore the chemical space around a core structure to discover new bioactive molecules.

Another relevant example involves the design and synthesis of sulfonamide methoxypyridine derivatives as potential PI3K/mTOR dual inhibitors, where a bromo-methoxypyridin-amine derivative was a key starting material. nih.gov Although this study focused more on synthesis, it underscores the utility of this chemical motif in designing targeted inhibitors. Furthermore, in silico screening of in-house libraries has proven effective in identifying novel inhibitors for targets like human cytosolic prolyl-tRNA synthetase (HcProRS) from a collection of pyrazinamide-containing compounds. mdpi.com

To illustrate the potential outcomes of an in silico screening campaign based on this compound, hypothetical data tables are presented below. These tables represent the type of data that would be generated and analyzed in such a study.

Table 1: Hypothetical Virtual Library of this compound Derivatives

This table showcases a small subset of a virtual library that could be generated from the parent compound. The modifications are introduced at the amine and bromo positions, which are common sites for chemical reactions.

| Compound ID | Parent Compound | R1-Substituent (at N-4) | R2-Substituent (at C-2) | Molecular Formula |

| DERIV-001 | This compound | -H | -Br | C6H7BrN2O |

| DERIV-002 | This compound | -CH3 | -Br | C7H9BrN2O |

| DERIV-003 | This compound | -C(O)CH3 | -Br | C8H9BrN2O2 |

| DERIV-004 | This compound | -H | -Phenyl | C12H12N2O |

| DERIV-005 | This compound | -H | -CN | C7H6N3O |

Table 2: Illustrative Molecular Docking and ADMET Prediction Results

Following the generation of the virtual library, the derivatives would be docked against a specific protein target. The results, including docking scores and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, would be tabulated to prioritize compounds for further investigation.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted hERG Inhibition | Predicted Oral Bioavailability (%) |

| DERIV-001 | Kinase X | -7.2 | Low | 65 |

| DERIV-002 | Kinase X | -7.8 | Low | 70 |

| DERIV-003 | Kinase X | -8.5 | Medium | 60 |

| DERIV-004 | Kinase X | -9.1 | Low | 55 |

| DERIV-005 | Kinase X | -8.9 | Low | 75 |

These tables exemplify the data-driven approach of in silico screening. The docking scores provide an estimate of the binding affinity, with more negative values indicating potentially stronger binding. The ADMET predictions help in early-stage filtering of compounds that might have unfavorable properties, such as potential cardiotoxicity (hERG inhibition) or poor absorption in the body. Based on such comprehensive computational analysis, a select number of the most promising derivatives would be synthesized and subjected to experimental biological evaluation to validate the in silico findings.

Strategic Applications of 2 Bromo 3 Methoxypyridin 4 Amine in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Scaffolds

The strategic placement of reactive functional groups on the pyridine (B92270) core of 2-Bromo-3-methoxypyridin-4-amine makes it an invaluable intermediate for the synthesis of intricate molecular scaffolds. The bromine atom provides a handle for cross-coupling reactions, the methoxy (B1213986) group can influence the electronic properties and be a site for further modification, and the amino group offers a point for amidation, alkylation, or participation in cyclization reactions.

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. This compound has been identified as a key starting material for the creation of various heterocyclic compounds, including pyridinylimidazoles and triazolopyrimidines.

For instance, the general synthetic routes to triazolopyrimidines often involve the condensation of a 1,3-dicarbonyl compound with a 5-amino-4H-1,2,4-triazole. nih.gov The resulting intermediate can then undergo further modifications. While direct use of this compound isn't explicitly detailed in the provided context, its analogous structures are frequently employed in creating substituted triazolopyrimidine cores. nih.govresearchgate.netdntb.gov.uarjpbr.com The synthesis of pyridinylimidazoles can be achieved through a multi-step sequence, often starting from a substituted bromopyridine. rsc.org The amino and bromo functionalities on the this compound scaffold provide the necessary reactive sites for the construction of the imidazole (B134444) ring.

The following table outlines the general synthetic strategies for these heterocyclic systems:

| Heterocyclic System | General Synthetic Strategy | Key Intermediates |

| Pyridinylimidazoles | Cyclization of a diamine precursor with a suitable carbonyl equivalent. | Diaminopyridines, α-haloketones |

| Triazolopyrimidines | Condensation of a β-dicarbonyl compound with an aminotriazole. nih.gov | β-Dicarbonyls, Aminotriazoles |

The unique electronic and structural features of this compound make it an attractive building block for the development of advanced materials. The pyridine nitrogen and the exocyclic amino group can act as coordination sites for metal ions, making it a valuable ligand in coordination chemistry. The resulting metal complexes can exhibit interesting catalytic, magnetic, or optical properties.

Furthermore, the bromo-functionality allows for the incorporation of this pyridine unit into polymeric structures through cross-coupling reactions. This can lead to the formation of polymers with tailored electronic and photophysical properties, potentially finding applications in organic electronics or as sensory materials. While direct examples involving this compound are not prevalent in the provided search results, the use of similar bromo- and amino-functionalized pyridines in the synthesis of ligands for perovskites and other materials highlights its potential in this area. biosynth.com

The pyridine scaffold is a common motif in a variety of agrochemicals due to its ability to interact with biological targets in pests and pathogens. The specific substitution pattern of this compound can be exploited to synthesize novel crop protection agents. The bromo-substituent allows for the introduction of various other functional groups through reactions like Suzuki or Buchwald-Hartwig coupling, enabling the creation of a library of derivatives for screening. The methoxy and amino groups can also be crucial for binding to the target site and for modulating the compound's physicochemical properties, such as solubility and stability. The synthesis of triazolopyrimidine derivatives, which have shown potential as antimicrobial agents, from pyridine-based precursors underscores the relevance of this chemical class in agrochemical research. google.com

Development of Novel Chemical Probes and Analytical Reagents

Chemical probes are essential tools for studying biological systems. The development of selective and potent chemical probes for specific protein targets is a major focus of chemical biology. The pyridine core of this compound can serve as a scaffold for the design of such probes. For example, derivatives of this compound could be functionalized with reporter tags, such as fluorescent dyes or biotin, to enable the visualization or isolation of their biological targets. The development of chemical probes for bromodomains, which are readers of epigenetic marks, often involves the synthesis of small molecules that can bind to these proteins. nih.gov While not directly mentioning this compound, the general principles of designing ligands for such protein domains could be applied to this scaffold. nih.gov Similarly, the development of RNA-targeted chemical probes is a growing area of research, and the structural features of this compound could be adapted for this purpose. nih.gov

Synthesis of Structurally Diverse Pyridine Analogues and Derivatives

The inherent reactivity of the functional groups on this compound allows for the synthesis of a wide array of structurally diverse pyridine analogues and derivatives. researchgate.net This versatility is crucial for exploring structure-activity relationships in drug discovery and materials science.

The presence of the bromo, methoxy, and amino substituents on the pyridine ring significantly influences its chemical properties and reactivity. The methoxy group, being an electron-donating group, and the amino group, also electron-donating, activate the pyridine ring towards electrophilic substitution. Conversely, the bromine atom is an electron-withdrawing group that deactivates the ring but also serves as a leaving group in nucleophilic aromatic substitution reactions.

The interplay of these substituent effects can be systematically studied by synthesizing a series of derivatives where each substituent is modified. For example, replacing the methoxy group with other alkoxy groups or the amino group with substituted amines can provide insights into how these changes affect the compound's reactivity and physical properties. The study of nucleophilic substitution reactions on related bromo-nitropyridines demonstrates the complex interplay of substituents in determining the reaction outcome. researchgate.net

The following table summarizes the expected influence of each substituent on the reactivity of the pyridine ring:

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Bromo | 2 | Electron-withdrawing (inductive), Weakly deactivating | Good leaving group in nucleophilic substitution, Directs metallation |

| Methoxy | 3 | Electron-donating (resonance), Activating | Increases electron density of the ring, influences regioselectivity of reactions |

| Amino | 4 | Strongly electron-donating (resonance), Activating | Increases nucleophilicity of the ring, site for derivatization |

Chiral Derivatization and Enantioselective Syntheses

The presence of a primary amine group on the stereocenter of this compound makes it a candidate for chiral derivatization. This process involves reacting the amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, possessing different physical properties, can then be separated using standard chromatographic or spectroscopic techniques. However, a review of current scientific literature does not indicate that this compound has been specifically utilized for this purpose.

In the broader context of enantioselective synthesis, substituted pyridines are valuable precursors. The strategic placement of the bromo and methoxy groups on this compound could, in theory, influence the stereochemical outcome of reactions at or near the chiral center. These groups can exert steric and electronic effects that may favor the formation of one enantiomer over the other. Despite this potential, there is currently no published research detailing the use of this compound as a substrate or catalyst in enantioselective syntheses.

Further research into this area could involve the use of this compound in asymmetric catalysis or as a chiral auxiliary. The development of such methodologies would be a valuable addition to the synthetic chemist's toolbox for creating enantiomerically pure compounds.

Applications in Reticular Chemistry (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

Reticular chemistry, which involves the linking of molecular building blocks into ordered, porous structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), represents another area where this compound could theoretically be applied. The amine and pyridine nitrogen atoms of this compound are potential coordination sites for metal ions in the formation of MOFs. Similarly, the amine group could participate in the formation of covalent linkages, such as imines, in COF synthesis.

The bromo and methoxy substituents could further functionalize the pores of the resulting frameworks, potentially leading to materials with tailored properties for applications in gas storage, separation, and catalysis. For instance, the bromine atom could serve as a handle for post-synthetic modification of the framework.

Emerging Research Directions and Future Challenges in 2 Bromo 3 Methoxypyridin 4 Amine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 2-Bromo-3-methoxypyridin-4-amine, research is geared towards improving existing synthetic protocols and discovering novel, greener alternatives.

Traditional multi-step syntheses of substituted pyridines can be resource-intensive and generate significant waste. nii.ac.jp Current efforts are focused on the development of one-pot multicomponent reactions that can construct the substituted pyridine (B92270) core in a single step from simple precursors. nih.govnih.gov These approaches offer advantages in terms of atom economy, reduced solvent usage, and simplified purification procedures. For instance, microwave-assisted organic synthesis has been recognized as a green chemistry tool that can accelerate reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov

Furthermore, the use of less hazardous reagents and catalysts is a key aspect of sustainable synthesis. bhu.ac.in Researchers are exploring the use of reusable catalysts, such as activated fly ash, for the synthesis of related pyridine structures. bhu.ac.in Transition-metal-free synthesis strategies are also gaining traction, aiming to eliminate the use of potentially toxic and expensive metal catalysts. rsc.org The ideal synthetic route to this compound would involve a high-yielding, scalable process that utilizes readily available starting materials and minimizes environmental impact.

| Approach | Key Features | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions | Three or more reactants combine in a single step. nih.govnih.gov | Reduced reaction time, lower cost, and higher efficiency. nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. nih.gov | Rapid heating, shorter reaction times, and often higher yields. nih.gov |

| Green Catalysts | Employs environmentally benign catalysts. bhu.ac.in | Reduced toxicity and potential for catalyst recycling. bhu.ac.in |

| Transition-Metal-Free Synthesis | Avoids the use of transition metal catalysts. rsc.org | Lower cost, reduced metal contamination in the final product. rsc.org |

Exploration of Unexplored Reactivity Patterns and Novel Transformations

The unique arrangement of the bromo, methoxy (B1213986), and amino groups in this compound presents a rich landscape for exploring novel chemical transformations. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position. The amino and methoxy groups, with their electron-donating properties, influence the reactivity of the pyridine ring towards electrophilic and nucleophilic substitution reactions.

A key area of future research will be to systematically investigate the regioselectivity of various reactions on the pyridine core. For example, understanding the directing effects of the existing substituents will be crucial for developing selective functionalization strategies at the remaining C-H positions. The development of novel C-H activation and functionalization methods tailored for this specific substrate would significantly expand its synthetic utility. scitechdaily.com

Moreover, the interplay between the different functional groups could lead to unexpected and useful transformations. For instance, intramolecular reactions involving the amino or methoxy group with a substituent introduced at the bromo position could be a powerful strategy for constructing fused heterocyclic systems. The discovery of new cyclization reactions starting from this compound would open up new avenues for the synthesis of complex, polycyclic molecules with potential biological activity. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale syntheses to industrial production often faces challenges related to scalability, safety, and reproducibility. Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise manner, offers solutions to many of these challenges. The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a promising area of research.

Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This enhanced control can lead to improved yields, higher purity, and safer handling of hazardous reagents and intermediates. escholarship.org For the synthesis of highly functionalized molecules like this compound, flow chemistry can enable the rapid optimization of reaction conditions and facilitate the exploration of a wider range of reaction parameters.

Furthermore, the combination of flow chemistry with automated synthesis platforms can accelerate the discovery and development of new derivatives. Automated systems can perform a large number of reactions in parallel, enabling high-throughput screening of different reaction conditions and building blocks. This approach would be particularly valuable for exploring the vast chemical space accessible from this compound and for identifying new molecules with desired properties.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and for discovering new reactivity. Advanced characterization techniques that allow for the in-situ monitoring of reactions are becoming increasingly important in chemical research. For reactions involving this compound, techniques such as in-situ NMR, FT-IR, and mass spectrometry can provide real-time information about the formation of intermediates and byproducts.

Computational chemistry and spectroscopic analysis are powerful tools for studying the electronic structure and reactivity of molecules. researchgate.net Density Functional Theory (DFT) calculations can be used to predict the most stable conformations of this compound, to understand the influence of its substituents on the reactivity of the pyridine ring, and to elucidate reaction mechanisms. researchgate.net The combination of experimental and theoretical studies will be essential for gaining a comprehensive understanding of the chemistry of this compound.

The study of different isomers of pyridine derivatives and their interactions is also an area of growing interest. researchgate.net Advanced spectroscopic techniques can be used to differentiate between isomers and to study their self-aggregation and binding properties. This knowledge is particularly relevant for the design of new materials and for understanding the biological activity of pyridine-based compounds.

Design and Synthesis of Next-Generation Pyridine-Based Molecular Architectures

The ultimate goal of research in this area is to leverage the unique properties of this compound to design and synthesize next-generation molecular architectures with novel functions. The versatility of this building block makes it an attractive starting point for the development of new pharmaceuticals, functional materials, and catalysts.

In medicinal chemistry, pyridine derivatives are found in a wide range of drugs. nih.govtandfonline.com The specific substitution pattern of this compound could be exploited to design new molecules that target specific biological pathways. For example, it could serve as a scaffold for the development of new enzyme inhibitors or receptor ligands. nih.gov

Conclusion

Summary of Key Research Advances and Methodologies Applied to 2-Bromo-3-methoxypyridin-4-amine

Direct and detailed research focusing exclusively on this compound is exceptionally limited. The primary available information comes from chemical catalogs and databases which confirm its existence and provide basic structural and predicted physicochemical properties.

While specific synthetic procedures for this compound are not detailed in published research, a plausible synthetic route can be inferred from methodologies applied to its isomers. For instance, the synthesis of the related compound 4-Amino-3-bromo-2-methoxypyridine has been achieved through the bromination of 2-methoxypyridin-4-amine using N-Bromosuccinimide (NBS) in a dichloromethane (B109758) (DCM) solvent at room temperature. sigmaaldrich.com This suggests that a similar electrophilic bromination of 3-methoxypyridin-4-amine (B1226690) could potentially yield the target compound, though this specific reaction has not been documented in available literature.

The compound is commercially available, indicating that a scalable synthetic route has been developed. However, the specifics of these proprietary methods are not publicly disclosed.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | PubChem uni.lu |

| Molecular Weight | 203.04 g/mol | PubChem uni.lu |

| InChI Key | LTQXCAIUMFRGIL-UHFFFAOYSA-N | PubChem uni.lu |

| SMILES | COC1=C(C=CN=C1Br)N | PubChem uni.lu |

| Predicted XLogP3 | 1.2 | PubChem uni.lu |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem uni.lu |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem uni.lu |

| Predicted Rotatable Bond Count | 1 | PubChem uni.lu |

| Note: The data in this table is based on computational predictions and has not been experimentally verified in published literature. |

Broader Implications for Heterocyclic Chemistry and Organic Synthesis

The structural motifs present in this compound—a substituted pyridine (B92270) ring containing amino, bromo, and methoxy (B1213986) groups—are of significant interest in heterocyclic chemistry and organic synthesis. Pyridine derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals due to their ability to interact with biological targets.